![molecular formula C21H32N2O3 B2733845 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide CAS No. 921811-22-5](/img/structure/B2733845.png)
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C21H32N2O3 and its molecular weight is 360.498. The purity is usually 95%.
BenchChem offers high-quality N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide, also known as N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]-3-methylbutanamide:
Pharmacological Research
This compound’s unique structure makes it a candidate for pharmacological studies, particularly in the development of new drugs. Its potential interactions with various biological targets can be explored to identify novel therapeutic agents for treating diseases such as cancer, neurological disorders, and infectious diseases .
Neuroscience
Given its structural complexity, this compound can be investigated for its effects on the central nervous system. Research can focus on its potential as a neuroprotective agent or its ability to modulate neurotransmitter systems, which could lead to new treatments for conditions like Alzheimer’s disease, Parkinson’s disease, and depression .
Antimicrobial Activity
The compound’s chemical properties suggest it could be effective against a range of microbial pathogens. Studies can explore its antibacterial, antifungal, and antiviral activities, potentially leading to the development of new antimicrobial agents to combat resistant strains .
Anti-inflammatory Applications
Research can investigate the compound’s potential anti-inflammatory properties. By studying its effects on inflammatory pathways, scientists can determine its efficacy in treating inflammatory diseases such as arthritis, inflammatory bowel disease, and other chronic inflammatory conditions .
Cancer Research
The compound’s ability to interact with cellular pathways involved in cell growth and apoptosis makes it a promising candidate for cancer research. Studies can focus on its potential to inhibit tumor growth, induce cancer cell death, and enhance the efficacy of existing cancer therapies .
Biochemical Studies
This compound can be used in biochemical studies to understand its interactions with enzymes and other proteins. Such research can provide insights into its mechanism of action and identify potential biochemical pathways that it may influence .
Drug Delivery Systems
The compound’s properties can be explored for use in drug delivery systems. Research can focus on its ability to enhance the delivery and efficacy of other therapeutic agents, potentially leading to more effective treatments with fewer side effects .
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure can be utilized to develop new synthetic pathways and create novel compounds with potential applications in various fields of science and technology .
properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-14(2)9-10-23-17-8-7-16(22-19(24)11-15(3)4)12-18(17)26-13-21(5,6)20(23)25/h7-8,12,14-15H,9-11,13H2,1-6H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESYRDKECRKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC(C)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





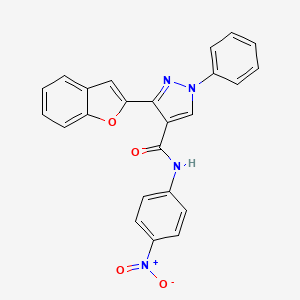
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}-N-(methylsulfonyl)methanesulfonamide](/img/structure/B2733768.png)
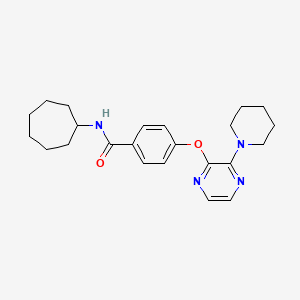
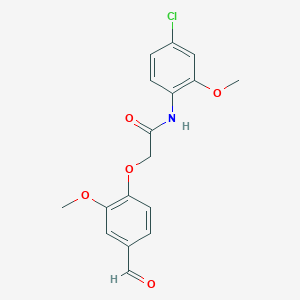
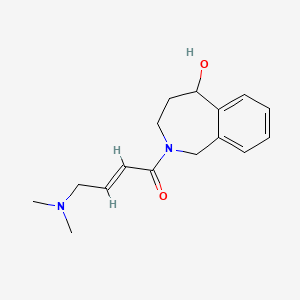
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
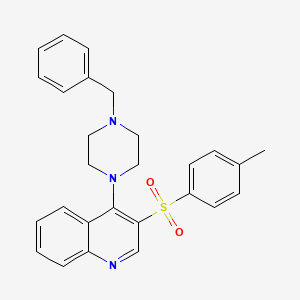
![1-(3,4-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2733781.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)
